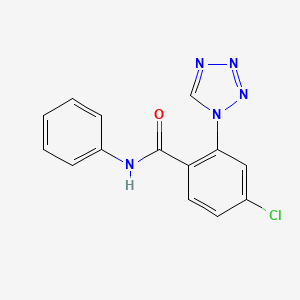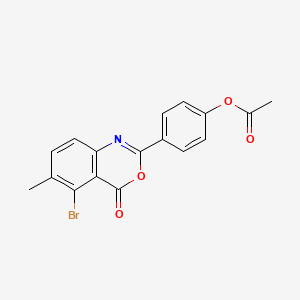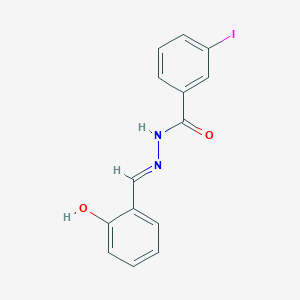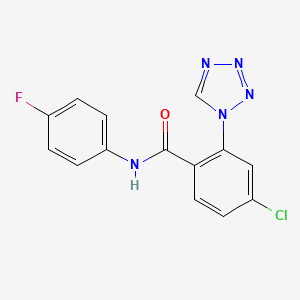
4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide (abbreviated as CPB) is a chemical compound that belongs to the class of tetrazole derivatives. CPB has gained significant attention in scientific research due to its potential as a therapeutic agent.
科学研究应用
4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has been reported to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The mechanism of action of 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it has been proposed that 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide exerts its therapeutic effects by modulating various signaling pathways in the body. 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of inflammatory mediators. 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various tissues. 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has also been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the body. Additionally, 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf life. 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide also exhibits good solubility in various solvents, which makes it suitable for in vitro and in vivo studies. However, 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has some limitations for lab experiments. It has low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic efficacy. 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide also has low selectivity towards its target enzymes, which may lead to off-target effects.
未来方向
There are several future directions for 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide research. One of the potential areas of research is the development of 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide derivatives with improved pharmacokinetic properties and selectivity towards its target enzymes. Another area of research is the investigation of the synergistic effects of 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide with other therapeutic agents. 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide may also be studied for its potential as a diagnostic tool for various diseases. Additionally, 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide may be investigated for its role in the regulation of the gut microbiome and its potential as a probiotic agent.
Conclusion:
4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide is a tetrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments, including ease of synthesis and good solubility. However, it also has limitations, such as low bioavailability and poor pharmacokinetic properties. Future research directions for 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide include the development of derivatives with improved properties and the investigation of its synergistic effects with other therapeutic agents.
合成方法
4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-chloro-2-nitrobenzamide with sodium azide in the presence of a palladium catalyst. The reaction leads to the formation of 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide as a white solid with a high yield.
属性
IUPAC Name |
4-chloro-N-phenyl-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-10-6-7-12(13(8-10)20-9-16-18-19-20)14(21)17-11-4-2-1-3-5-11/h1-9H,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXRVQDHNFQEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6039698.png)
![N-(4-methoxybenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6039699.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6039700.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B6039703.png)
![2-mercapto-3-[2-(4-methoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6039717.png)
![2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6039725.png)


![6-(4-ethylphenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6039744.png)
![5-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6039757.png)
![2-[4-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6039760.png)

![4-(3-{1-[(5-cyclohexyl-2-thienyl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6039791.png)
![N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6039796.png)